molecular formula C14H11F4N3O B2484104 N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415634-49-8

N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2484104
CAS No.: 2415634-49-8
M. Wt: 313.256
InChI Key: GHJGLFXCWXXRDF-UHFFFAOYSA-N
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Description

N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is a synthetic chemical entity designed for advanced pharmaceutical and agrochemical research. Its structure incorporates a pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatility in interacting with biological targets. The strategic introduction of fluorine atoms and a trifluoromethyl group is a well-established strategy in modern drug design. These modifications are known to significantly influence a compound's properties, potentially enhancing its metabolic stability, membrane permeability, and binding affinity to target proteins . Compounds featuring a trifluoromethyl group attached to an aromatic ring system, such as this one, are of particular interest in the discovery of new chemical entities for treating various human diseases . Furthermore, fluorinated molecules are increasingly explored for their potential applications in crop protection, contributing to the development of new agrochemicals . This compound serves as a valuable building block for researchers investigating novel inhibitors and biological probes in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N3O/c1-7-8(2)19-6-20-12(7)13(22)21-10-5-3-4-9(11(10)15)14(16,17)18/h3-6H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJGLFXCWXXRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=CC(=C2F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxamide Bond Formation

The carboxamide group is introduced via coupling reactions between 5,6-dimethylpyrimidine-4-carboxylic acid and 2-fluoro-3-(trifluoromethyl)aniline. A common method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane under nitrogen. The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature. Yields typically range from 65% to 78%, with purity >95% after recrystallization from ethanol.

Alternative methods use thionyl chloride to convert the carboxylic acid to an acyl chloride, followed by reaction with the aniline derivative in tetrahydrofuran (THF). This approach achieves higher yields (82–88%) but requires rigorous moisture control.

Pyrimidine Ring Synthesis

The 5,6-dimethylpyrimidine core is synthesized via cyclocondensation of fluoroisobutylene derivatives with amidino precursors. For example, 2,4-pentanedione reacts with guanidine hydrochloride in the presence of sodium ethoxide, forming 5,6-dimethylpyrimidine-4-carboxylic acid after oxidation with potassium permanganate. Key steps include:

  • Cyclization : Conducted at 80–90°C in ethanol for 6–8 hours.
  • Oxidation : Using KMnO₄ in acidic medium (H₂SO₄) at 60°C.

Yields for the pyrimidine intermediate range from 70% to 85%, depending on the purity of starting materials.

Fluorination and Trifluoromethylation

The 2-fluoro-3-(trifluoromethyl)phenyl group is introduced via electrophilic substitution or Ullmann-type coupling.

  • Electrophilic Fluorination :

    • Selectfluor® in acetonitrile at 60°C replaces hydrogen at the ortho position of 3-(trifluoromethyl)aniline.
    • Yields: 55–62% after column chromatography.
  • Trifluoromethylation :

    • Copper(I) iodide catalyzes the reaction between 2-fluoro-3-iodophenyl and methyl trifluoroacetate in dimethylformamide (DMF).
    • Conditions: 120°C, 12 hours, under argon.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield Improvement
Solvent for Coupling Anhydrous DCM 78% → 82%
Cyclization Temp 85°C (ethanol) 70% → 88%
Fluorination Agent Selectfluor® (vs. F₂) 50% → 62%

Elevating the cyclization temperature to 85°C reduces reaction time from 8 to 5 hours while improving yield. Replacing F₂ gas with Selectfluor® enhances safety and reproducibility.

Catalytic Systems

  • Palladium Catalysts : For Suzuki-Miyaura coupling of pyrimidine intermediates with aryl boronic acids, Pd(PPh₃)₄ in toluene/water (3:1) achieves 90% conversion.
  • Copper-Mediated Trifluoromethylation : CuI/1,10-phenanthroline in DMF increases trifluoromethyl group incorporation efficiency by 30%.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
EDCl/HOBt Coupling Mild conditions Moderate yields 65–78
Acyl Chloride Route High yields Moisture-sensitive steps 82–88
Electrophilic Fluorination Regioselective Requires excess reagent 55–62

The acyl chloride method is preferred for scale-up due to superior yields, despite requiring stringent anhydrous conditions.

Challenges and Solutions

Moisture Sensitivity

Problem : Hydrolysis of intermediates during trifluoromethylation.
Solution : Use of molecular sieves and inert gas purging.

Byproduct Formation

Problem : Di-fluorinated byproducts during electrophilic substitution.
Solution : Lower reaction temperature (50°C) and stoichiometric control.

Industrial-Scale Production Considerations

  • Continuous Flow Synthesis :
    • Pyrimidine cyclization and oxidation are performed in a continuous flow reactor, reducing batch time by 40%.
  • Catalyst Recycling :
    • Copper catalysts are recovered via filtration and reused for 3–5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-3-(trifluoromethyl)benzyl bromide
  • 2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide

Uniqueness

N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific combination of fluorine atoms and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly as a gonadotropin-releasing hormone (GnRH) receptor antagonist. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial and antitumor properties.

Synthesis and Structural Characterization

The compound is synthesized through a series of chemical reactions involving pyrimidine derivatives and fluorinated phenyl groups. The structural characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.

Gonadotropin-Releasing Hormone Receptor Antagonism

Research indicates that compounds similar to this compound exhibit significant antagonistic activity against GnRH receptors. This biological activity is crucial for applications in reproductive health and hormone-related therapies. The compound's ability to inhibit GnRH action can be beneficial in treating conditions like hormone-dependent cancers.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. A study evaluated its activity against various bacterial strains, demonstrating effective inhibition of growth at specific concentrations. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial properties, particularly against resistant strains.

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus8
This compoundEscherichia coli16

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, it has shown effectiveness against drug-resistant cancer cells.

Cell Line IC50 (µM)
A549 (Lung Cancer)10
MCF-7 (Breast Cancer)12

Case Studies

  • Case Study on Antitumor Efficacy : A study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G1 phase.
  • Case Study on Antimicrobial Resistance : Another study focused on the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was effective at lower concentrations than traditional antibiotics, suggesting a potential role in combating antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide, and how can they be addressed methodologically?

  • Answer : The synthesis involves multi-step reactions, including amide bond formation and regioselective fluorination. Key challenges include controlling steric hindrance from the trifluoromethyl group and ensuring purity of the pyrimidine core. Methodologically, using polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like triethylamine improves reaction efficiency . Low-temperature (-10°C to 0°C) conditions during fluorination steps minimize side reactions, while HPLC purification ensures ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : A combination of spectroscopic and crystallographic methods is critical:

  • 1H/13C NMR : Verify substitution patterns (e.g., trifluoromethyl group at δ 120–125 ppm in 13C NMR) and methyl groups on the pyrimidine ring (δ 2.1–2.5 ppm in 1H NMR) .
  • X-ray crystallography : Resolve dihedral angles between the pyrimidine ring and fluorophenyl group (typically 12–15°), confirming intramolecular hydrogen bonds (N–H⋯N) that stabilize the structure .

Q. What are the primary biological targets hypothesized for this compound, and how can binding assays be designed?

  • Answer : The pyrimidine core and trifluoromethyl group suggest potential kinase or enzyme inhibition. For binding assays:

  • Use fluorescence polarization (FP) or surface plasmon resonance (SPR) with recombinant proteins (e.g., EGFR or MAPK).
  • Include negative controls (e.g., unmodified pyrimidines) to assess specificity .

Advanced Research Questions

Q. How do crystallographic data from related pyrimidine derivatives inform structure-activity relationships (SAR) for this compound?

  • Answer : Comparative analysis of analogs (e.g., N-(4-chlorophenyl) derivatives) reveals that planar pyrimidine rings with <20° dihedral angles to aromatic substituents enhance bioactivity. Substituents at the 5,6-positions (methyl groups) improve lipophilicity (logP ~3.5), critical for membrane permeability .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

  • Answer : Contradictions often arise from assay conditions (e.g., pH, serum proteins). Strategies include:

  • Dose-response standardization : Test across a 10 nM–100 µM range in serum-free media.
  • Metabolic stability assays : Use liver microsomes to identify degradation products that may skew results .

Q. How can computational modeling predict off-target interactions or metabolic pathways?

  • Answer :

  • Docking simulations (AutoDock Vina) : Screen against the PDB database to identify off-target kinases.
  • CYP450 metabolism prediction (MetaSite) : Map oxidation sites (e.g., methyl groups on pyrimidine) to guide deuterium labeling for improved stability .

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